Nonadecylbenzene

Descripción general

Descripción

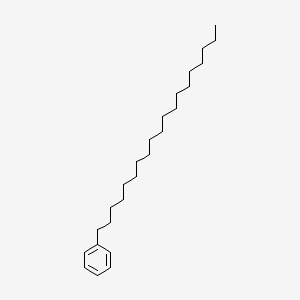

Nonadecylbenzene, also known as 1-phenylnonadecane, is an organic compound with the molecular formula C25H44. It consists of a benzene ring attached to a nonadecyl chain. This compound is part of the alkylbenzene family, which is characterized by the presence of long alkyl chains attached to a benzene ring. This compound is a colorless liquid at room temperature and is known for its hydrophobic properties.

Mecanismo De Acción

Target of Action

Nonadecylbenzene, also known as n-Nonadecylbenzene, is a complex compound with a molecular weight of 344.6169

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its targets and the resulting changes . For this compound, these interactions and changes are currently unknown and would require further investigation.

Biochemical Pathways

Biochemical pathways refer to a series of chemical reactions occurring within a cell, and in this context, how this compound influences these reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonadecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with nonadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

C6H6+C19H39ClAlCl3C25H44+HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods: In industrial settings, this compound is produced through similar Friedel-Crafts alkylation processes, but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Nonadecylbenzene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce nonadecanoic acid and benzene. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: Electrophilic substitution reactions are common for this compound due to the presence of the benzene ring. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid to produce nitro-nonadecylbenzene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)

Major Products:

Oxidation: Nonadecanoic acid, benzene

Reduction: this compound (unchanged)

Substitution: Nitro-nonadecylbenzene

Aplicaciones Científicas De Investigación

Nonadecylbenzene has several applications in scientific research, including:

Chemistry: Used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.

Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.

Industry: Utilized as a surfactant in the production of detergents and emulsifiers.

Comparación Con Compuestos Similares

Octadecylbenzene (C24H42): Similar structure with an 18-carbon alkyl chain.

Eicosylbenzene (C26H46): Similar structure with a 20-carbon alkyl chain.

Pentacosylbenzene (C31H54): Similar structure with a 25-carbon alkyl chain.

Uniqueness: Nonadecylbenzene is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This makes it particularly useful in applications where moderate hydrophobic interactions are desired. Its properties can be fine-tuned by modifying the length of the alkyl chain, allowing for tailored applications in various fields.

Actividad Biológica

Nonadecylbenzene, a long-chain alkyl aromatic hydrocarbon, has garnered attention in recent years for its potential biological activities. This article explores the biological effects of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.

This compound is characterized by its long hydrocarbon chain (C19) attached to a benzene ring. Its chemical structure contributes to its unique interactions with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various alkylaromatic compounds found that this compound inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Decylbenzene | E. coli | 10 |

| Decylbenzene | S. aureus | 12 |

This data suggests that this compound may be a promising candidate for developing new antimicrobial agents .

Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. In vitro studies using human cell lines demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Cytokine Production Inhibition

A study involving THP-1 cells treated with lipopolysaccharide (LPS) showed that this compound significantly reduced cytokine levels compared to controls:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound | 150 | 180 |

These findings indicate that this compound could be beneficial in managing inflammatory conditions .

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Research indicates that it can induce apoptosis in neuroblastoma cells through intrinsic pathways.

The mechanism involves the activation of caspases, which are crucial for the apoptotic process:

- Caspase-3 Activation : Increased levels observed post-treatment.

- Bcl-2 Family Proteins : this compound treatment resulted in decreased Bcl-2 (anti-apoptotic) and increased Bax (pro-apoptotic) expression.

Table: Effects on Neuroblastoma Cells

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 80 | 2 |

| 50 | 50 | 5 |

This data suggests that this compound has potential as an anticancer agent due to its ability to induce apoptosis selectively in cancer cells .

Propiedades

IUPAC Name |

nonadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJJBRTHGGZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880214 | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29136-19-4, 70356-32-0 | |

| Record name | Nonadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29136-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, nonadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029136194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, nonadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.